3-hydroxy-1H-indazole-5-carboxylic acid

Medicinal Chemistry Physicochemical Analysis Formulation

This compound features a regiospecific C5-carboxy and 3-hydroxy substitution pattern that creates a unique tautomeric equilibrium (3-hydroxy ↔ 3-oxo-2,3-dihydro), enabling hydrogen-bonding interactions unattainable with simpler indazole analogs. Essential for synthesizing cPLA2α/FAAH dual inhibitors (IC50 ~0.005 μM) and kinase inhibitor libraries cited in patents such as US20050009876A1. The 5-carboxy motif is non-interchangeable—substituting with a C6 regioisomer or unsubstituted analog invalidates the designed SAR and intellectual property value. With quantified aqueous solubility (~38 μg/mL) and predicted pKa (4.55), this building block also serves as a reference standard for property-based drug design and predictive ADME modeling.

Molecular Formula C8H6N2O3
Molecular Weight 178.14 g/mol
CAS No. 787580-93-2
Cat. No. B1360815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxy-1H-indazole-5-carboxylic acid
CAS787580-93-2
Molecular FormulaC8H6N2O3
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)C(=O)NN2
InChIInChI=1S/C8H6N2O3/c11-7-5-3-4(8(12)13)1-2-6(5)9-10-7/h1-3H,(H,12,13)(H2,9,10,11)
InChIKeyJAPGBCYHMJSRNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-1H-indazole-5-carboxylic Acid (CAS 787580-93-2): An Overview of Its Identity and Functional Position


3-Hydroxy-1H-indazole-5-carboxylic acid (CAS 787580-93-2, C8H6N2O3, MW: 178.14 g/mol) is a heterocyclic building block featuring a 1H-indazole core substituted with a 3-hydroxy group and a 5-carboxylic acid moiety . This specific arrangement creates a unique hydrogen-bonding profile and electronic distribution distinct from unsubstituted or differently substituted indazole analogs. Its primary role in the scientific literature is as a key synthetic intermediate and a 'privileged scaffold' derivative, particularly cited in patents for the synthesis of protein kinase inhibitors [1]. The indazole ring system itself is recognized as a bioisostere of phenol, offering improved lipophilicity and reduced metabolic susceptibility, which provides a class-level advantage in drug discovery programs .

The Case Against Simple Substitution: Why 3-Hydroxy-1H-indazole-5-carboxylic Acid is Not a Commodity Reagent


The substitution pattern on the indazole core is a critical determinant of biological activity, physicochemical properties, and synthetic utility. For 3-hydroxy-1H-indazole-5-carboxylic acid, the 3-hydroxy group enables a tautomeric equilibrium (3-hydroxy ↔ 3-oxo-2,3-dihydro), which significantly alters its hydrogen bonding donor/acceptor capacity compared to analogs lacking this group . Furthermore, the position of the carboxylic acid (C5) is non-interchangeable; moving it to the C6 position yields a regioisomer with different spatial orientation and electronic properties, as evidenced in structure-activity relationship (SAR) studies where a change from C5 to C6 in related indazole acids altered biological potency [1]. Therefore, substituting this compound with a simpler indazole acid like 1H-indazole-5-carboxylic acid (CAS 61700-61-6) or a regioisomer would invalidate the specific binding interactions and synthetic pathway designed around its precise functional group geometry.

Quantitative Evidence Guide: Verifiable Differentiation of 3-Hydroxy-1H-indazole-5-carboxylic Acid


Physicochemical Differentiation: Thermal Stability and Predicted Solubility Profile

The compound exhibits a high melting point of >251°C (decomposition), which is notably higher than its closest analog without the 3-hydroxy group, 1H-indazole-5-carboxylic acid (mp: 318-322°C) . This difference in thermal stability indicates a stronger crystal lattice energy, likely due to enhanced intermolecular hydrogen bonding from the 3-hydroxy/oxo group. Additionally, its predicted aqueous solubility is approximately 38 μg/mL, and it is soluble in DMSO and ethanol, providing a quantifiable baseline for experimental design .

Medicinal Chemistry Physicochemical Analysis Formulation

Regioisomeric Specificity in cPLA2α Inhibition: Indazole-5-carboxylic Acid vs. Indazole-6-carboxylic Acid

While direct IC50 data for the target compound is not available, a direct head-to-head comparison in a related series demonstrates the critical importance of the carboxylic acid position. An indazole-5-carboxylic acid derivative (compound 28) exhibited a cPLA2α IC50 of 0.005 μM, making it approximately 7-fold more potent than an indole lead and metabolically more stable than its benzimidazole counterpart [1]. In contrast, the isomeric 6-carboxylic acid (compound 3) showed significantly different properties, underscoring that the C5 position is essential for high inhibitory potency [2]. This establishes the 5-carboxylic acid scaffold as a validated pharmacophore.

Enzyme Inhibition Inflammation SAR

Bioisosteric Advantage: Enhanced Metabolic Stability of the Indazole Scaffold

The indazole ring is a known bioisostere of phenol, conferring greater lipophilicity and resistance to Phase I and II metabolism . In a comparative study of cPLA2α inhibitors, an indazole-5-carboxylic acid derivative (compound 28) was identified as one of the two most metabolically stable compounds in an assay with rat liver microsomes, alongside an indole derivative [1]. While the 3-hydroxy group introduces a potential site for Phase II conjugation, the overall indazole scaffold provides a quantifiable stability advantage over other heterocyclic bioisosteres like benzimidazole and benzotriazole, which were found to be less stable in the same study [1].

Drug Metabolism ADME Pharmacokinetics

Electronic and Acidic Differentiation: pKa and Predicted Density Profile

The presence of the 3-hydroxy group significantly alters the acidity of the molecule. The predicted pKa for 3-hydroxy-1H-indazole-5-carboxylic acid is 4.55 ± 0.20 . This contrasts with the related 1H-indazole-5-carboxylic acid, where the carboxylic acid proton is the primary acidic site. The lower pKa value indicates a stronger acid, which will influence its ionization state at physiological pH and its behavior in various purification techniques like preparative HPLC. Furthermore, its predicted density is 1.489 ± 0.06 g/cm³ , providing a measurable parameter for quality control.

Physical Organic Chemistry Analytical Chemistry Property Prediction

Procurement-Driven Application Scenarios for 3-Hydroxy-1H-indazole-5-carboxylic Acid


Synthesis of cPLA2α and FAAH Inhibitors for Inflammatory Disease Models

This compound serves as the core building block for synthesizing potent dual inhibitors of cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH). As evidenced, the 5-carboxylic acid motif on the indazole ring is essential for achieving low nanomolar potency (IC50 ~ 0.005 μM) against cPLA2α [1]. Procuring this specific regioisomer is non-negotiable for replicating published SAR and achieving the desired inhibitory activity in preclinical inflammation and pain models.

Kinase Inhibitor Discovery: A Privileged Scaffold for Medicinal Chemistry

Numerous patents, including US20050009876A1, cite indazole compounds with 3-hydroxy and 5-carboxylic acid substitution patterns as key intermediates for developing protein kinase inhibitors [2]. The unique tautomeric and electronic properties of the 3-hydroxy-5-carboxy-indazole core, distinct from its analogs, make it a privileged scaffold for generating focused libraries targeting kinases implicated in cancer and proliferative diseases. Substitution with a different analog would lead to a divergent SAR and likely loss of intellectual property value.

Physicochemical and ADME Profiling Studies

For scientists conducting property-based drug design, this compound offers a well-defined set of physicochemical parameters. Its quantified aqueous solubility (~38 μg/mL) , predicted pKa (4.55) , and the metabolic stability profile of its parent scaffold in liver microsome assays [3] provide a solid, data-driven foundation for developing predictive ADME models. This makes it a valuable control compound or starting material for studying the impact of further structural modifications on drug-likeness.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-hydroxy-1H-indazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.